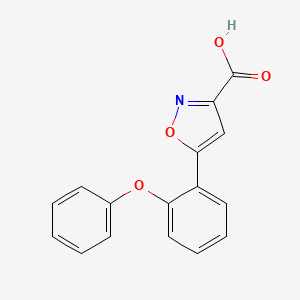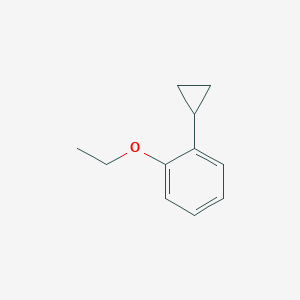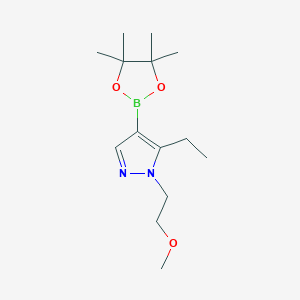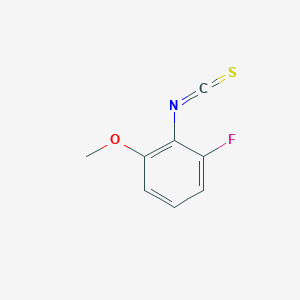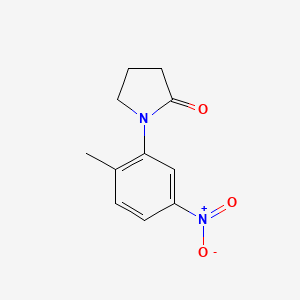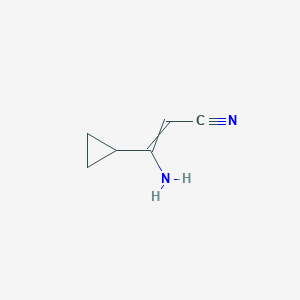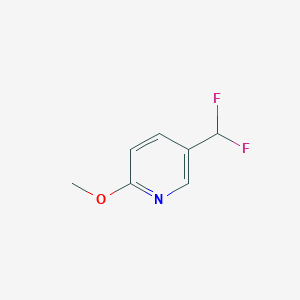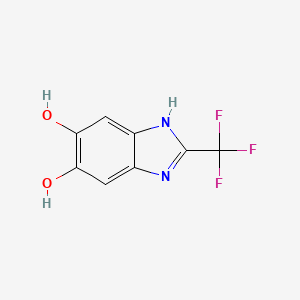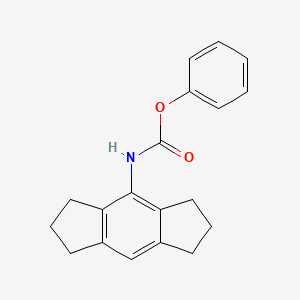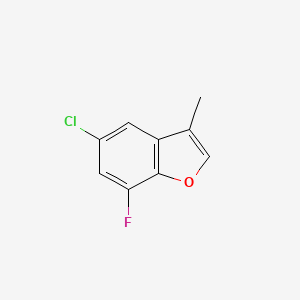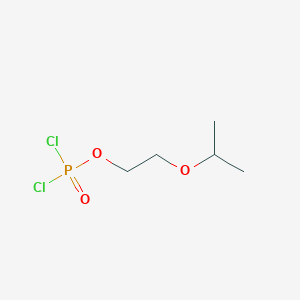
2-Isopropoxyethyl Phosphorodichloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxyethyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C5H11Cl2O3P. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its role in the preparation of other organophosphorus compounds and its applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
2-Isopropoxyethyl Phosphorodichloridate can be synthesized through the reaction of phosphoryl chloride with isopropoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
POCl3+C3H7OCH2CH2OH→C5H11Cl2O3P+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures. The reaction is monitored to control the release of hydrogen chloride gas, which is a byproduct. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Isopropoxyethyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols, leading to the substitution of the chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form corresponding alkyl phosphates.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to replace chlorine atoms.
Alcohols: React with the compound to form alkyl phosphates.
Water: Causes hydrolysis, leading to the formation of phosphoric acid derivatives.
Major Products Formed
Alkyl Phosphates: Formed through alcoholysis reactions.
Phosphoric Acid Derivatives: Result from hydrolysis.
Substituted Phosphorodichloridates: Formed through nucleophilic substitution with amines.
科学的研究の応用
2-Isopropoxyethyl Phosphorodichloridate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of pesticides, flame retardants, and plasticizers.
作用機序
The mechanism of action of 2-Isopropoxyethyl Phosphorodichloridate involves its reactivity with nucleophiles, leading to the substitution of chlorine atoms. This reactivity is due to the presence of the phosphorus atom, which is highly electrophilic. The compound can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Ethyl Phosphorodichloridate: Similar in structure but with an ethyl group instead of an isopropoxy group.
Methyl Phosphorodichloridate: Contains a methyl group, making it less bulky compared to 2-Isopropoxyethyl Phosphorodichloridate.
Phenyl Phosphorodichloridate: Has a phenyl group, which significantly alters its reactivity and applications.
Uniqueness
This compound is unique due to its isopropoxy group, which provides steric hindrance and influences its reactivity. This makes it suitable for specific applications where other phosphorodichloridates may not be as effective.
特性
分子式 |
C5H11Cl2O3P |
|---|---|
分子量 |
221.02 g/mol |
IUPAC名 |
2-(2-dichlorophosphoryloxyethoxy)propane |
InChI |
InChI=1S/C5H11Cl2O3P/c1-5(2)9-3-4-10-11(6,7)8/h5H,3-4H2,1-2H3 |
InChIキー |
BPJCTFHWEQDLFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCOP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


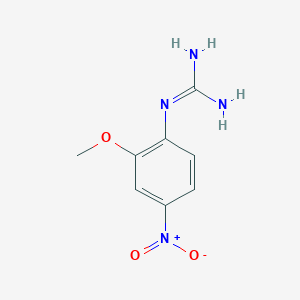
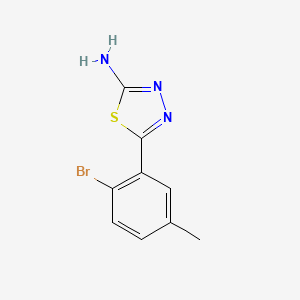
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
